molecular formula C18H25N3O4S2 B2437678 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393571-52-3

3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2437678
CAS No.: 393571-52-3
M. Wt: 411.54
InChI Key: QHSWTDRBKFWMOF-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of ethoxy groups at the 3, 4, and 5 positions of the benzene ring, and a thiadiazole moiety substituted with an isopropylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired benzamide.

    Introduction of the Isopropylthio Group: The thiadiazole moiety is further functionalized by introducing the isopropylthio group through a nucleophilic substitution reaction using isopropyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Strong nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of ethoxy groups with other functional groups.

Scientific Research Applications

3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an isopropylthio group.

Uniqueness

The presence of ethoxy groups and the isopropylthio substitution confer unique chemical and biological properties to 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide, making it distinct from its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

3,4,5-triethoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S2/c1-6-23-13-9-12(10-14(24-7-2)15(13)25-8-3)16(22)19-17-20-21-18(27-17)26-11(4)5/h9-11H,6-8H2,1-5H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSWTDRBKFWMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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